molecular formula C18H21N3 B3911756 N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine CAS No. 303092-75-3

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B3911756
CAS RN: 303092-75-3
M. Wt: 279.4 g/mol
InChI Key: NJCPKBULCCSCOS-XDJHFCHBSA-N
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Description

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine, also known as MPBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPBP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine is not fully understood. However, it has been suggested that N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been extensively studied, and its biological activities are well characterized. However, N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine also has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine. One area of research is the development of more potent and selective derivatives of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine. Another area of research is the investigation of the potential therapeutic applications of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine and its effects on various neurotransmitter systems.

Scientific Research Applications

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-1-(3-methylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-16-6-5-7-17(14-16)15-19-21-12-10-20(11-13-21)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCPKBULCCSCOS-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine

CAS RN

303092-75-3
Record name N-(3-METHYLBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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